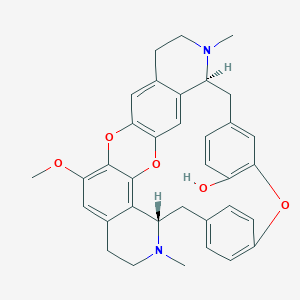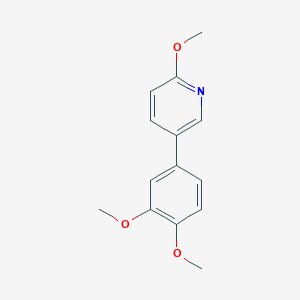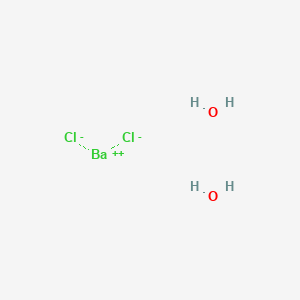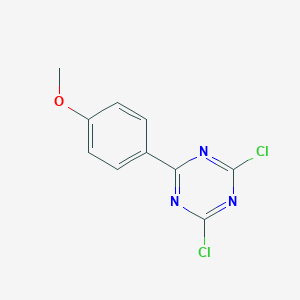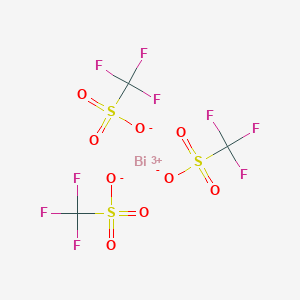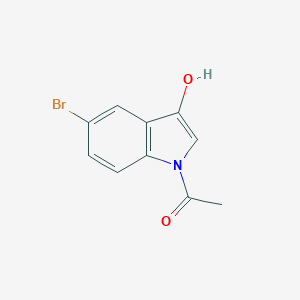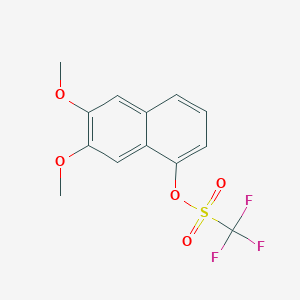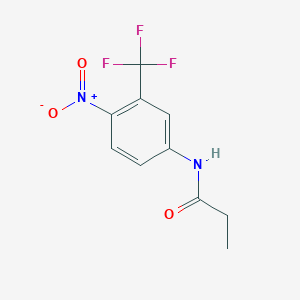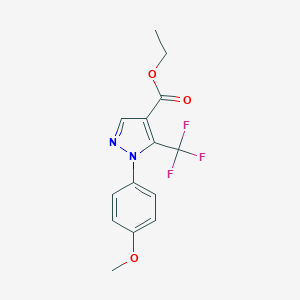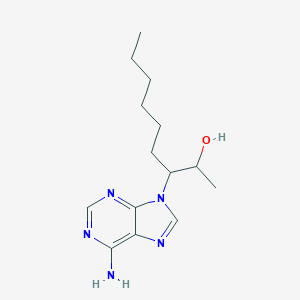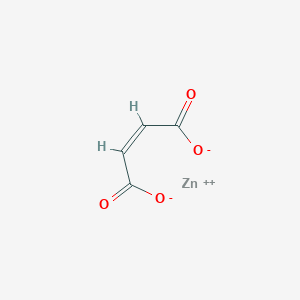![molecular formula C11H12ClNO2 B052682 N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide CAS No. 124958-88-9](/img/structure/B52682.png)
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide, also known as CAF, is a chemical compound that has been widely studied for its potential applications in scientific research. CAF is a small molecule that is easy to synthesize and has a unique structure that allows it to interact with biological systems in a variety of ways. In
作用机制
The mechanism of action of N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide is not fully understood, but it is thought to interact with biological systems through the formation of covalent bonds with proteins and other biomolecules. N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to inhibit histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting histone deacetylases, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide can alter gene expression patterns and affect cellular processes such as cell growth and differentiation.
生化和生理效应
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application and dosage. In cancer research, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death. In neuroscience, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to enhance acetylcholine receptor function and improve cognitive function in animal models of Alzheimer's disease. In medicinal chemistry, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used as a building block for the synthesis of novel compounds with a range of potential therapeutic applications.
实验室实验的优点和局限性
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has several advantages for use in lab experiments, including its ease of synthesis, low cost, and unique chemical structure. However, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide also has limitations, including its potential toxicity and the need for careful handling and disposal. Additionally, the specific biological effects of N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide can vary depending on the dosage and method of administration, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide, including the development of novel compounds based on its structure, the exploration of its potential therapeutic applications in a range of diseases, and the study of its mechanism of action at the molecular level. Additionally, there is a need for further research into the safety and toxicity of N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide, as well as its potential environmental impact. Overall, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide is a promising compound with a wide range of potential applications in scientific research.
科学研究应用
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used in a wide range of scientific research applications, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In neuroscience, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used to study the role of acetylcholine receptors in the brain and to develop new drugs for the treatment of Alzheimer's disease. In cancer research, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used to study the role of histone deacetylases in cancer cell growth and to develop new cancer therapies.
属性
CAS 编号 |
124958-88-9 |
|---|---|
产品名称 |
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide |
分子式 |
C11H12ClNO2 |
分子量 |
225.67 g/mol |
IUPAC 名称 |
N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide |
InChI |
InChI=1S/C11H12ClNO2/c1-2-13(8-14)10-6-4-3-5-9(10)11(15)7-12/h3-6,8H,2,7H2,1H3 |
InChI 键 |
SSIWEDYBQBOXHA-UHFFFAOYSA-N |
SMILES |
CCN(C=O)C1=CC=CC=C1C(=O)CCl |
规范 SMILES |
CCN(C=O)C1=CC=CC=C1C(=O)CCl |
同义词 |
Formamide, N-[2-(chloroacetyl)phenyl]-N-ethyl- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

